4-Cyanonicotinamide
Description
4-Cyanonicotinamide is an organic compound with the molecular formula C7H5N3O. It is a derivative of nicotinamide, where a cyano group is attached to the fourth position of the pyridine ring.
Properties
CAS No. |
3423-44-7 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-cyanopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,(H2,9,11) |
InChI Key |
MIEZARLQYYEJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanonicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thionyl chloride to form 4-cyanonicotinoyl chloride, which is then treated with ammonia to yield this compound . Another method involves the direct cyanation of nicotinamide using cyanogen bromide under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanonicotinic acid.
Reduction: Reduction of the cyano group can yield 4-aminonicotinamide.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Ammonia or primary amines under basic conditions.
Major Products:
Oxidation: 4-Cyanonicotinic acid.
Reduction: 4-Aminonicotinamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-Cyanonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyanonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, such as those involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Nicotinamide: A precursor to 4-cyanonicotinamide, lacking the cyano group.
4-Aminonicotinamide: A reduction product of this compound.
4-Cyanonicotinic Acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
4-Cyanonicotinamide (4-CNA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is a derivative of nicotinamide, characterized by the presence of a cyano group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 134.12 g/mol
Anticancer Activity
Recent studies have shown that 4-CNA exhibits significant anticancer properties. Notably, it has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC (μM) |
|---|---|
| Caco-2 | 1.5 |
| HepG-2 | 31.5 |
| MDA-MB-231 | 62.5 |
| A549 | 85 |
The compound showed the highest cytotoxicity against the Caco-2 cell line, with an IC value of 1.5 μM, indicating its potential as a therapeutic agent for colorectal cancer .
The mechanism by which 4-CNA exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation: The compound significantly inhibits cell migration and healing in Caco-2 cells, suggesting its role in preventing metastasis.
- Induction of Apoptosis: Studies indicate that 4-CNA induces apoptosis in cancer cells by down-regulating anti-apoptotic genes such as Bcl-2 and Survivin while affecting TGF gene expression levels .
- VEGFR-2 Inhibition: The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. Its IC against VEGFR-2 was found to be comparable to established inhibitors like Sorafenib .
Study on Anticancer Effects
A notable study investigated the effects of 4-CNA on various cancer cell lines. The results demonstrated that treatment with the compound led to significant morphological changes in cancer cells, indicating apoptosis. The expression levels of apoptosis-related genes were assessed, revealing a marked down-regulation of Bcl-2 and Survivin, which are known to inhibit apoptotic pathways .
In Vivo Studies
While most studies focus on in vitro activity, there is a growing interest in evaluating the in vivo efficacy of 4-CNA. Preliminary animal studies suggest that administration of the compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.
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